Oxapadol
説明
Oxapadol (C₂₉H₄₃BrN₂O₄) is a non-narcotic analgesic agent developed for pain management. Its molecular structure includes a benzimidazole ring and a bromine substituent, distinguishing it from conventional opioids or NSAIDs . Oxapadol undergoes extensive hepatic metabolism, primarily via aromatic hydroxylation and heterocyclic ring scission, producing nine metabolites in rats and dogs and six in humans. Notably, unchanged oxapadol is undetectable in human urine, indicating rapid biotransformation .
特性
CAS番号 |
56969-22-3 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC名 |
(1R,12S)-1-phenyl-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C17H14N2O2/c1-2-6-12(7-3-1)17-16-18-14-8-4-5-9-15(14)19(16)10-13(21-17)11-20-17/h1-9,13H,10-11H2/t13-,17+/m0/s1 |
InChIキー |
LCXASZQUGJCXBG-SUMWQHHRSA-N |
SMILES |
C1C2COC(O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5 |
異性体SMILES |
C1[C@H]2CO[C@](O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5 |
正規SMILES |
C1C2COC(O2)(C3=NC4=CC=CC=C4N31)C5=CC=CC=C5 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
4,5-dihydro-1-phenyl-1,4-epoxy-1 H,3 H-(1,4)oxazepino(4,3-a)benzimidazole MD 720111 oxapadol |
製品の起源 |
United States |
準備方法
The synthetic routes and reaction conditions for Oxapadol are not widely documented in publicly accessible sources. it is known that the compound was developed and patented in the mid-1970s . Industrial production methods likely involve standard pharmaceutical synthesis techniques, including multi-step organic synthesis, purification, and formulation processes.
化学反応の分析
Oxapadol undergoes various chemical reactions typical of analgesic compounds. These include:
Oxidation: Oxapadol can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Substitution: Oxapadol can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Oxapadol has been studied extensively for its analgesic properties. It has shown effectiveness in reducing pain in various animal models and human studies. The compound has also been investigated for its antipyretic and anti-inflammatory effects
作用機序
The mechanism of action of Oxapadol involves its interaction with specific molecular targets in the body. It is believed to exert its analgesic effects by modulating pain pathways in the central nervous system. The exact molecular targets and pathways involved are not fully understood, but it is known that Oxapadol increases the threshold for pain perception, likely through its effects on neurotransmitter systems .
類似化合物との比較
Comparison with Structurally and Functionally Similar Compounds
Oxapadol shares therapeutic and structural similarities with several compounds, though key distinctions exist in pharmacology and clinical applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Pharmacokinetic and Pharmacodynamic Differences
- Oxapadol vs. Oxaprozin: Mechanism: Oxapadol’s analgesic mechanism remains partially elucidated but is distinct from NSAIDs like oxaprozin, which inhibits cyclooxygenase (COX) enzymes. Oxapadol likely modulates central pain pathways without COX inhibition . Metabolism: Oxapadol’s metabolism involves aromatic hydroxylation (predominantly in the benzimidazole ring), whereas oxaprozin undergoes glucuronidation and hepatic oxidation, posing a higher risk of drug-drug interactions . Safety: Oxaprozin carries risks of gastrointestinal bleeding and cardiovascular events due to COX-1/2 inhibition, whereas oxapadol’s non-NSAID profile may reduce these risks .
Oxapadol vs. Oxatomide :
- Therapeutic Use : Oxatomide is an antihistaminic with minimal analgesic activity, highlighting oxapadol’s specialized role in pain management .
- Structural Specificity : Oxapadol’s brominated benzimidazole core contrasts with oxatomide’s piperidine-ether scaffold, underscoring divergent target selectivity .
Clinical Efficacy and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
